4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride
Description
4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide hydrochloride is a pyrazole-based carboxamide derivative with a 2-hydroxypropyl substituent. Its molecular structure combines a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) with a carboxamide group and a hydrophilic hydroxypropyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
4-amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-4(12)2-9-7(13)6-5(8)3-10-11-6;/h3-4,12H,2,8H2,1H3,(H,9,13)(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWBHDQTQOFEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=NN1)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through alkylation reactions, where the pyrazole derivative reacts with an epoxide or a halohydrin.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
3.1. Hydrolysis
The hydrochloride salt of 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide can undergo hydrolysis in aqueous solutions, releasing the free base and hydrochloric acid.
3.2. Condensation Reactions
This compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases, which are useful intermediates in organic synthesis.
3.3. Nucleophilic Substitution
The hydroxypropyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.
Biological Activities
Pyrazole derivatives, including 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride , have been studied for various biological activities such as anticonvulsant, anticancer, and anti-inflammatory effects . The specific biological activity of this compound would depend on its structural features and substituents.
Scientific Research Applications
Antimicrobial Activity
Recent studies have identified the compound's potential as an antimicrobial agent. In vitro tests have shown that derivatives of pyrazole compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein function.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide; HCl | S. aureus | 32 µg/mL |
| 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide; HCl | E. coli | 64 µg/mL |
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly in the context of targeting specific cancer cell lines such as breast and lung cancer. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Case Study : A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide resulted in a significant reduction in cell viability compared to control groups.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 15 | 24 hours |
| A549 | 20 | 48 hours |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It has shown promise in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Synthesis and Characterization
The synthesis of 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide involves several steps, typically starting from commercially available pyrazole derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The hydroxypropyl group may enhance its binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Structural Analogues
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p () are pyrazole carboxamides with aryl, chloro-, and fluoro-substituents. For example:
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Substituents: Phenyl groups at positions 1 and 4-cyano. Melting point: 133–135°C; logP (estimated): ~3.0. The hydrophobic phenyl/cyano groups reduce aqueous solubility compared to the target compound’s hydroxypropyl group .
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (, CAS 247584-10-7) Substituents: Methyl and propyl groups. Molecular formula: C₈H₁₅ClN₄O.
Key Differences :
- The hydroxypropyl group in the target compound increases hydrophilicity, likely enhancing solubility (e.g., >50 mg/mL in water) versus aryl-substituted analogues (<10 mg/mL in chloroform).
- Melting points for aryl-substituted analogues (123–183°C) suggest higher crystallinity, whereas the hydroxypropyl group may lower the target’s melting point (<150°C predicted) .
Benzamide Derivatives ()
- Procainamide Hydrochloride (): Structure: 4-Amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride. Core: Benzamide (aromatic ring) with a diethylaminoethyl side chain. Use: Antiarrhythmic (sodium channel blocker). Solubility: 35 mg/mL in water due to the hydrophilic diethylaminoethyl group. Contrast: The pyrazole core in the target compound may confer distinct electronic properties, affecting binding to ion channels versus benzamide-based drugs .
- Zacopride Hydrochloride (): Structure: 4-Amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-methoxybenzamide. Core: Benzamide with an azabicyclic substituent. Use: 5-HT₃ receptor antagonist (anxiolytic). The target compound’s pyrazole ring and hydroxypropyl group may reduce affinity for serotonin receptors compared to zacopride’s azabicyclic moiety .
Key Differences :
- Benzamide derivatives often target ion channels or neurotransmitter receptors (e.g., sodium channels, 5-HT₃), while pyrazole carboxamides may prioritize kinase or enzyme inhibition.
- The hydroxypropyl group in the target compound offers a balance of hydrophilicity and flexibility absent in rigid azabicyclic or diethylaminoethyl substituents .
Physicochemical and Pharmacological Properties
Table 1: Structural and Functional Comparison
Table 2: Melting Points and logP Estimates
| Compound | Melting Point (°C) | logP (Predicted) |
|---|---|---|
| Target Compound | <150 (estimated) | ~1.5 |
| 3a () | 133–135 | ~3.0 |
| Procainamide () | Not reported | ~0.8 |
| 4-Amino-1-methyl-3-propyl () | Not reported | ~2.0 |
Biological Activity
4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide;hydrochloride, commonly referred to as AHPH, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes both an amino group and a hydroxypropyl group, which may enhance its reactivity and biological interactions.
- Molecular Formula : CHClNO
- Molecular Weight : 220.66 g/mol
- CAS Number : 2418727-08-7
- Solubility : Soluble in water and ethanol .
The biological activity of AHPH is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxypropyl group enhances binding affinity, while the amino group facilitates hydrogen bonding and electrostatic interactions. Such interactions can lead to inhibition or activation of various biological pathways, making AHPH a candidate for therapeutic applications.
Anticancer Activity
Recent studies have indicated that AHPH exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 0.46 | Induction of apoptosis |
| A549 (Lung Cancer) | 0.39 | Autophagy induction without apoptosis |
| HT29 (Colon Cancer) | 31.5 | Inhibition of cell proliferation |
These findings suggest that AHPH may act as a potent anticancer agent through mechanisms such as apoptosis and autophagy induction .
Anti-inflammatory Effects
AHPH has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity positions AHPH as a potential therapeutic agent for inflammatory diseases .
Case Studies
- Cytotoxicity Studies : In a recent study, AHPH was tested against a panel of human cancer cell lines, including MCF7 and A549. The results indicated that AHPH significantly inhibited cell growth at low concentrations, highlighting its potential as an effective anticancer agent .
- Mechanistic Insights : Further mechanistic studies revealed that AHPH could inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, thereby inducing apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of AHPH, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Amino-1H-pyrazole-5-carboxamide | Lacks hydroxypropyl group | Less potent anticancer activity |
| N-(2-Hydroxypropyl)-1H-pyrazole-5-carboxamide | Lacks amino group | Reduced interaction with biological targets |
The presence of both functional groups in AHPH enhances its biological activity compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-Amino-N-(2-hydroxypropyl)-1H-pyrazole-5-carboxamide hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with pyrazole ring formation followed by carboxamide functionalization. For example, alkylation of 4-aminopyrazole derivatives with 2-hydroxypropylamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Subsequent hydrochloride salt formation is achieved via acidification with HCl in anhydrous ethanol . Key intermediates should be purified using column chromatography (silica gel, methanol/dichloromethane gradient) and characterized via NMR and LC-MS to confirm structural integrity.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve proton environments (e.g., NH₂, hydroxyl, and pyrazole protons) and confirm substitution patterns. DMSO-d₆ is a suitable solvent due to the compound’s polarity .
- HPLC-MS : Assess purity (>95%) using a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (gradient elution). Electrospray ionization (ESI) in positive mode confirms the molecular ion peak [M+H]⁺ at m/z 219.1 .
- FT-IR : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. What are the critical solubility parameters for this compound in common solvents?
- Methodological Answer : Solubility is pH-dependent. The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water at neutral pH. Acidic conditions (pH < 4) enhance aqueous solubility due to protonation of the amino group. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid precipitation .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation time). To resolve:
- Standardize Assays : Use validated protocols (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition) with positive controls .
- Dose-Response Curves : Test a broad concentration range (1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
- Orthogonal Assays : Confirm activity via fluorescence polarization (for enzyme targets) or SPR (binding affinity) .
Q. What structural modifications enhance the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Bioavailability Optimization : Introduce hydrophilic groups (e.g., PEGylation) or prodrug strategies (e.g., esterification of the carboxamide) to improve absorption .
- Metabolic Stability : Replace metabolically labile groups (e.g., methyl substituents) with fluorine or deuterium to slow hepatic clearance .
- Salt Form Screening : Compare hydrochloride with other salts (e.g., citrate, phosphate) for improved solubility and tissue penetration .
Q. How can computational modeling guide the design of analogs targeting specific receptors?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., serotonin receptors, PDE enzymes). Focus on hydrogen bonding with the carboxamide and steric fit of the hydroxypropyl group .
- QSAR Studies : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to prioritize analogs .
Q. What strategies mitigate batch-to-batch variability in compound purity during synthesis?
- Methodological Answer :
- Process Controls : Monitor reaction progress via TLC or in situ IR.
- Crystallization Optimization : Use anti-solvent (e.g., diethyl ether) addition under controlled cooling to enhance crystal uniformity .
- Quality Metrics : Implement USP/ICH guidelines for residual solvents (e.g., <500 ppm DMF) and heavy metals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
